(E)-6-(2-(2-ethoxybenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine
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Overview
Description
The compound is a derivative of [1,2,4]triazolo[3,4-a]phthalazine . Phthalazine derivatives have been reported in the synthesis of several promising anticancer agents as potent VEGFR-2 inhibitors .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[3,4-a]phthalazine derivatives has been reported in literature . They were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[3,4-a]phthalazine derivatives has been studied using X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of [1,2,4]triazolo[3,4-a]phthalazine derivatives have been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[3,4-a]phthalazine derivatives have been studied . For example, compound 5 exhibits excellent insensitivity toward external stimuli (IS = 43 J and FS > 360 N) and a very good calculated detonation performance (Dv = 9408 m s −1 and P = 37.8 GPa) .Scientific Research Applications
Synthesis and Characterization
Heterocyclic System Synthesis : A study by Amer and Zimmer (1981) investigated the reaction of 1-hydrazinophthalazine with phthalaldehydic acid, leading to the synthesis of condensed heterocyclic systems including ring-chain tautomers such as 6,7-dihydro-7-hydroxy-12H-phthalazino[2,1-b][2,4]benzodiazocin-12-one. This work demonstrates the complex nature of reactions involving phthalazine derivatives and the formation of novel heterocyclic compounds (Amer & Zimmer, 1981).
Antibacterial and Antifungal Agents : Prakash et al. (2012) synthesized a series of symmetrical bis([1,2,4]triazolo)[3,4-a:4′,3′-c]phthalazines exhibiting significant antibacterial and antifungal activities. This highlights the potential application of these compounds in developing new antimicrobial agents (Prakash et al., 2012).
Biological Activity
Antimicrobial Activities : Bektaş et al. (2007) reported on the synthesis and evaluation of antimicrobial activities of new 1,2,4-triazole derivatives, indicating the potential of such compounds in the fight against microbial infections (Bektaş et al., 2007).
Antitumor Evaluation : The study by Abou-Elregal et al. (2018) focused on the synthesis of 1, 2, 4-triazine and fused triazine derivatives, assessing their antitumor activity. This research opens avenues for the development of new cancer therapies based on triazine derivatives (Abou-Elregal et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound is the VEGFR-2 enzyme . VEGFR-2, or Vascular Endothelial Growth Factor Receptor 2, plays a crucial role in the regulation of angiogenesis, a process involved in the growth of new blood vessels from pre-existing vessels. This makes it a significant target in cancer therapy, as inhibiting angiogenesis can prevent the growth and spread of tumors.
Mode of Action
The compound interacts with the VEGFR-2 enzyme, inhibiting its activity This inhibition disrupts the signaling pathways that promote angiogenesis, thereby preventing the formation of new blood vessels
Biochemical Pathways
By inhibiting the VEGFR-2 enzyme, the compound affects the VEGF signaling pathway, which is primarily responsible for angiogenesis . The downstream effects of this inhibition include reduced vascular permeability and decreased proliferation and migration of endothelial cells, all of which contribute to the suppression of angiogenesis.
Result of Action
The inhibition of the VEGFR-2 enzyme by this compound leads to a decrease in angiogenesis . This can result in the suppression of tumor growth and spread, as tumors rely on angiogenesis for their growth and metastasis. Therefore, this compound has potential as an anticancer agent.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-[1,2,4]triazolo[3,4-a]phthalazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c1-2-25-16-10-6-3-7-13(16)11-19-21-17-14-8-4-5-9-15(14)18-22-20-12-24(18)23-17/h3-12H,2H2,1H3,(H,21,23)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMJJJHQNNNKLW-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC2=NN3C=NN=C3C4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC2=NN3C=NN=C3C4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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